molecular formula C13H26OSi B14392988 2-Methyl-4-(trimethylsilyl)non-5-yn-3-ol CAS No. 87655-83-2

2-Methyl-4-(trimethylsilyl)non-5-yn-3-ol

Cat. No.: B14392988
CAS No.: 87655-83-2
M. Wt: 226.43 g/mol
InChI Key: WGPFDVPWJIGKNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(trimethylsilyl)non-5-yn-3-ol is a chemical compound with the CAS Number 88626-91-9 and the molecular formula C13H26OSi . This compound features both a trimethylsilyl-protected alkyne and an alcohol functional group, a combination that is highly valuable in synthetic organic chemistry. While specific biological studies or a detailed mechanism of action for this exact molecule are not widely reported in the searched literature, compounds with alkyne functionalities are of significant interest in medicinal chemistry . Molecules incorporating acetylene groups are known to exhibit a wide range of biological activities, including serving as key intermediates in the synthesis of more complex structures with potential as antibacterial, antifungal, and anticancer agents . Furthermore, such silyl-protected alkynes are commonly employed in metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, and can be used as robust building blocks for the construction of molecular frameworks in drug discovery and material science . This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87655-83-2

Molecular Formula

C13H26OSi

Molecular Weight

226.43 g/mol

IUPAC Name

2-methyl-4-trimethylsilylnon-5-yn-3-ol

InChI

InChI=1S/C13H26OSi/c1-7-8-9-10-12(15(4,5)6)13(14)11(2)3/h11-14H,7-8H2,1-6H3

InChI Key

WGPFDVPWJIGKNZ-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC(C(C(C)C)O)[Si](C)(C)C

Origin of Product

United States

Retrosynthetic Analysis of 2 Methyl 4 Trimethylsilyl Non 5 Yn 3 Ol

Key Disconnections for the Non-5-yn-3-ol Core

The central structural feature of the target molecule is the non-5-yn-3-ol core. A primary retrosynthetic disconnection for this propargylic alcohol motif is the bond between the carbinol carbon (C-3) and the adjacent alkynyl carbon (C-4). This disconnection is based on the well-established and highly reliable nucleophilic addition of a metal acetylide to an aldehyde.

This retrosynthetic step simplifies the complex alcohol into two more readily available precursor molecules: an aldehyde and a terminal alkyne. Specifically, this involves the disconnection of the C3-C4 bond, leading to isobutyraldehyde (B47883) and a trimethylsilyl-protected 1-hexyne (B1330390).

Retrosynthetic Step:

Target MoleculeDisconnectionPrecursors
2-Methyl-4-(trimethylsilyl)non-5-yn-3-olC3–C4 bondIsobutyraldehyde and 1-(Trimethylsilyl)hex-1-yne

This disconnection strategy is a cornerstone of alkyne chemistry, providing a powerful method for the construction of propargylic alcohols. The addition of lithium or magnesium acetylides to carbonyl compounds is a common and efficient method for forming carbon-carbon bonds. nih.gov

Strategic Incorporation of the Trimethylsilyl (B98337) Moiety

In a retrosynthetic sense, the trimethylsilyl group is disconnected from the alkyne, revealing the parent terminal alkyne, 1-hexyne.

Retrosynthetic Step for Silyl (B83357) Protection:

Silylated AlkyneDisconnectionPrecursors
1-(Trimethylsilyl)hex-1-yneSi–C bond1-Hexyne and Chlorotrimethylsilane (B32843)

The forward reaction, the silylation of a terminal alkyne, is typically achieved by treating the alkyne with a strong base, such as n-butyllithium, to form the corresponding acetylide, which then reacts with a silyl halide, most commonly chlorotrimethylsilane (TMSCl). This reaction is generally high-yielding and provides the necessary precursor for the key C-C bond-forming step. The use of a silyl protecting group is a common strategy in the synthesis of complex molecules containing terminal alkynes. nih.gov

Considerations for Stereocontrol in Retrosynthesis

The C-3 hydroxyl group in this compound represents a stereocenter. Therefore, a comprehensive retrosynthetic analysis must consider strategies to control the stereochemistry at this position. The addition of an achiral acetylide to an achiral aldehyde, as proposed in the primary disconnection, will result in a racemic mixture of the two possible enantiomers of the alcohol.

To achieve an enantioselective synthesis, a chiral influence must be introduced. This can be accomplished through several established methods:

Use of a Chiral Catalyst: A prominent strategy involves the use of a chiral catalyst to mediate the addition of the acetylide to the aldehyde. Chiral ligands, such as certain amino alcohols or BINOL derivatives, can coordinate to a metal center (e.g., zinc, titanium, or indium) to create a chiral environment that favors the formation of one enantiomer over the other. organic-chemistry.org For instance, the use of N-methylephedrine in conjunction with zinc triflate has been shown to be effective in the enantioselective alkynylation of aldehydes. organic-chemistry.org

Use of a Chiral Reagent: Alternatively, a stoichiometric amount of a chiral reagent can be employed to induce asymmetry.

Resolution of a Racemic Mixture: A classical approach involves the synthesis of the racemic alcohol followed by resolution. This can be achieved by reacting the alcohol with a chiral resolving agent to form a mixture of diastereomers, which can then be separated by physical means such as crystallization or chromatography. Enzymatic resolution, where a lipase (B570770) selectively acylates one enantiomer, is also a viable method. scispace.com

The choice of stereocontrol strategy will depend on factors such as the desired level of enantiopurity, the scalability of the reaction, and the availability of chiral catalysts or reagents.

Synthetic Methodologies for 2 Methyl 4 Trimethylsilyl Non 5 Yn 3 Ol

Construction of the 5-yne-3-ol Framework

A key structural feature of the target molecule is the propargylic alcohol motif, specifically a tertiary alcohol adjacent to an alkyne. The enantioselective formation of such centers is a significant area of organic synthesis, as these structures are valuable intermediates for natural products. nih.gov The most direct and convergent approach to creating tertiary propargylic alcohols involves the addition of an alkynyl nucleophile to a ketone. nih.govillinois.edu

The addition of a carbon nucleophile to a carbonyl group is a fundamental carbon-carbon bond-forming reaction. wikipedia.org When the nucleophile is a metal acetylide, the reaction, known as alkynylation, produces a propargylic alcohol. wikipedia.org For the synthesis of tertiary alcohols, a ketone is employed as the electrophile.

Grignard Reagents: Alkynyl Grignard reagents, formed from a terminal alkyne and an alkyl-magnesium halide, are potent nucleophiles that readily add to ketones. masterorganicchemistry.comlibretexts.org The reaction involves the nucleophilic attack of the alkynyl carbon on the electrophilic carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide and yield the tertiary alcohol. libretexts.orgmasterorganicchemistry.com While effective, these reagents are highly basic and can be incompatible with sensitive functional groups.

Alkyne Lithium Reagents: Similar to Grignard reagents, lithium acetylides are powerful nucleophiles for ketone alkynylation. They are typically generated by deprotonating a terminal alkyne with a strong organolithium base, such as n-butyllithium (n-BuLi). amu.edu.pl These reagents often provide high yields in additions to a wide range of ketones. The reaction mechanism is analogous to that of Grignard addition.

Carreira Alkynylation: The Carreira protocol is a notable method for the asymmetric addition of terminal alkynes to carbonyl compounds. wikipedia.org It typically employs zinc triflate (Zn(OTf)₂) in the presence of a chiral amino alcohol ligand, such as (+)-N-methylephedrine, to generate a chiral alkynylzinc species in situ. organic-chemistry.orgresearchgate.net This method is highly effective for the enantioselective alkynylation of aldehydes. wikipedia.orgacs.org While the original Carreira protocol is optimized for aldehydes, modifications and other catalytic systems have been developed for the more challenging enantioselective alkynylation of ketones to produce chiral tertiary alcohols. nih.govillinois.edu These reactions represent a highly convergent and efficient strategy for accessing optically active tertiary propargylic alcohols. nih.gov

MethodReagents & ConditionsSubstrate ScopeKey Features
Grignard Alkynylation 1. R-C≡C-MgX, Ether solvent (e.g., THF) 2. H₃O⁺ workupBroad; effective for many aldehydes and ketones. masterorganicchemistry.comStrong nucleophile and strong base; can cause side reactions with acidic protons.
Lithium Acetylide Addition 1. R-C≡C-Li (from R-C≡CH + n-BuLi), THF, -78 °C to rt 2. H₃O⁺ workupWide range of ketones and aldehydes.Highly reactive and basic; requires low temperatures and inert atmosphere.
Carreira-type Alkynylation (for Ketones) R-C≡CH, Zn(OTf)₂, Chiral Ligand (e.g., Salen-type), Base (e.g., Et₃N)Primarily aromatic ketones; unactivated aliphatic ketones are more challenging. illinois.eduCatalytic and enantioselective; allows for the synthesis of chiral tertiary alcohols. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, particularly between sp² and sp hybridized carbon atoms. The Sonogashira reaction is a premier example, used extensively for the synthesis of aryl alkynes and conjugated enynes. gelest.comlibretexts.orgwikipedia.org

In the context of synthesizing a complex molecule like 2-Methyl-4-(trimethylsilyl)non-5-yn-3-ol, the Sonogashira reaction would not directly form the alcohol but would be instrumental in constructing the silylated alkyne fragment. The reaction couples a terminal alkyne with an aryl or vinyl halide (or triflate) using a palladium catalyst, typically in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgmdpi.com For instance, a (trimethylsilyl)acetylene could be coupled with a vinyl halide to build a more complex silylated enyne, which could then be further elaborated. The mild reaction conditions of the Sonogashira coupling tolerate a wide variety of functional groups, making it a versatile method in multi-step synthesis. wikipedia.org

ReactionCatalysts & ReagentsSubstratesProduct Type
Sonogashira Coupling Pd(0) catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Amine base (e.g., Et₃N)Terminal alkyne + Aryl/Vinyl Halide or TriflateArylalkyne or Conjugated Enyne libretexts.org

Introduction and Manipulation of the Trimethylsilyl (B98337) Group

The trimethylsilyl (TMS) group serves as a versatile protecting group for terminal alkynes and as a useful functional handle for further transformations. nih.gov Its introduction can be achieved through direct silylation or by using pre-silylated building blocks.

The most common method for introducing a TMS group onto an alkyne is through direct silylation. This involves the deprotonation of a terminal alkyne to form an acetylide anion, which then acts as a nucleophile, attacking an electrophilic silicon source, typically chlorotrimethylsilane (B32843) (TMSCl). nih.gov

Key methods for direct silylation include:

Using Strong Bases: Organolithium reagents (e.g., n-BuLi) or lithium amides (e.g., LDA) are frequently used to quantitatively deprotonate the terminal alkyne at low temperatures, followed by quenching with TMSCl. nih.gov

Catalytic, Metal-Free Silylation: More recent methods avoid stoichiometric strong bases. For example, a catalytic amount of a carboxylate salt, such as tetramethylammonium (B1211777) pivalate (B1233124) (TMAP), can facilitate the silylation of terminal alkynes using silylamides like N,O-bis(trimethylsilyl)acetamide (BSA) under mild, metal-free conditions. nih.gov Another transition-metal-free approach uses potassium bis(trimethylsilyl)amide (KHMDS) as a catalyst with bis(trimethylsilyl)acetylene (B126346) (BTMSA) as the silylating agent. chemistryviews.org

Lewis-Acid Mediated Silylation: Zinc halides can mediate the direct silylation of terminal alkynes with aminosilanes, a method that tolerates base-sensitive functional groups. organic-chemistry.orgresearchgate.net

An alternative to direct silylation is to employ reagents that already contain the trimethylsilyl group in the main bond-forming step. This approach can simplify synthetic sequences and offer unique reactivity.

Bis(trimethylsilyl)acetylene (BTMSA): This reagent is a valuable building block for introducing a silylated acetylene (B1199291) unit. A notable application is the base-catalyzed addition of BTMSA to ketones. amu.edu.plrsc.org Using a catalyst such as potassium bis(trimethylsilyl)amide (KHMDS), one of the trimethylsilyl-acetylene units adds to the ketone carbonyl, directly forming a silyl-protected tertiary propargylic alcohol in a single step. amu.edu.plrsc.org This reaction is highly efficient and complements traditional methods that require pre-formation of an organometallic acetylide. rsc.org

Rhodium-Catalyzed Cross-Coupling: In more advanced strategies, silylated reagents can participate in transition-metal-catalyzed reactions. For example, tertiary propargyl alcohols have been shown to undergo regio- and stereoselective cross-coupling with bis(trimethylsilyl)acetylene in the presence of a rhodium catalyst. acs.orgacs.org This reaction proceeds via cleavage of C-C and C-Si bonds to form complex enyne structures. acs.org

Silylation StrategyReagentsKey Features
Direct Silylation (Base) Terminal Alkyne, n-BuLi or LDA, TMSClHigh-yielding and reliable; requires strong base and anhydrous conditions. nih.gov
Direct Silylation (Catalytic) Terminal Alkyne, KHMDS (cat.), BTMSATransition-metal-free, mild conditions, commercially available catalyst. chemistryviews.org
Using Silylated Reagents Ketone, Bis(trimethylsilyl)acetylene (BTMSA), KHMDS (cat.)Directly forms a TMS-protected tertiary propargylic alcohol. amu.edu.plrsc.org

Convergent and Linear Synthetic Routes to this compound

For a molecule like this compound, a convergent approach is highly advantageous. A plausible convergent strategy would involve the separate synthesis of two key fragments:

Fragment A (The Carbonyl Component): An appropriately substituted ketone, for example, 2-methylnonan-3-one. This could be prepared from commercially available starting materials through standard methods like the oxidation of a secondary alcohol or the reaction of a Grignard reagent with a nitrile. libretexts.org

Fragment B (The Nucleophilic Alkyne): A trimethylsilylated alkyne. This could be trimethylsilylacetylene (B32187) itself or a more complex derivative prepared via methods like Sonogashira coupling.

Protecting Group Strategies for the Tertiary Alcohol and Other Potential Functionalities

In the synthesis of complex molecules like this compound, the strategic use of protecting groups is crucial to prevent unwanted side reactions of sensitive functional groups. The primary functionalities of concern in this molecule are the tertiary alcohol and the trimethylsilyl (TMS)-protected alkyne.

The tertiary alcohol presents a significant synthetic challenge due to its steric hindrance and potential for elimination reactions under certain conditions. Protecting this group allows for a wider range of chemical transformations to be performed on other parts of the molecule without affecting the hydroxyl group. Silyl (B83357) ethers are among the most common and effective protecting groups for alcohols due to their ease of installation, stability under various reaction conditions, and facile removal.

The choice of silyl ether can be tailored based on the required stability. The stability of silyl ethers to acidic and basic conditions varies, allowing for selective deprotection if multiple silyl ethers are present in a molecule. For a sterically hindered tertiary alcohol, more reactive silylating agents might be necessary for the protection step.

Below is a table summarizing common silyl ether protecting groups applicable to tertiary alcohols:

Protecting GroupAbbreviationCommon Reagents for ProtectionCommon Reagents for DeprotectionRelative Stability
TrimethylsilylTMSTMSCl, ImidazoleK₂CO₃/MeOH; TBAF/THFLeast Stable
TriethylsilylTESTESCl, ImidazoleTBAF, HFMore stable than TMS
tert-ButyldimethylsilylTBS/TBDMSTBSCl, Imidazole in DMFTBAF, HF, CSAMore stable than TES
TriisopropylsilylTIPSTIPSCl, ImidazoleTBAF, HFMore stable than TBS
tert-ButyldiphenylsilylTBDPSTBDPSCl, ImidazoleTBAF, HFMost Stable

The trimethylsilyl group on the alkyne in this compound also serves as a protecting group for the terminal alkyne. This is important because the acidic proton of a terminal alkyne can interfere with many common synthetic reagents, such as organometallics and strong bases. The TMS group is readily introduced to a terminal alkyne and can be removed under mild conditions, such as treatment with potassium carbonate in methanol (B129727) or with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).

Should a synthetic route require the deprotection of the TMS group from the alkyne, subsequent reprotection with a different silyl group or another type of protecting group might be necessary. Other protecting groups for terminal alkynes include those that offer different stability profiles.

Here is a table of potential protecting groups for the alkyne functionality:

Protecting GroupCommon Reagents for ProtectionCommon Reagents for Deprotection
Trimethylsilyl (TMS)n-BuLi, TMSClK₂CO₃/MeOH, TBAF
Triisopropylsilyl (TIPS)n-BuLi, TIPSClTBAF
Diphenyl(2-propynyl)phosphine oxidePh₂P(O)Cl, then oxidationTBAF
Dicobalt octacarbonylCo₂(CO)₈Oxidative conditions

Stereochemical Control in the Synthesis of 2 Methyl 4 Trimethylsilyl Non 5 Yn 3 Ol

Diastereoselective Approaches to the Stereocenters in 2-Methyl-4-(trimethylsilyl)non-5-yn-3-ol

The formation of the two contiguous stereocenters in this compound necessitates a diastereoselective approach. A primary method for achieving this is through the nucleophilic addition of an organometallic alkyne reagent to a chiral α-substituted ketone. In this context, the addition of a 1-propynyl nucleophile to a ketone such as 1-(trimethylsilyl)butan-2-one, which already possesses a stereocenter adjacent to the carbonyl group, can be controlled. The stereochemical outcome of such additions is dictated by the principles of 1,2-asymmetric induction, primarily explained by the Felkin-Anh and Cram-chelation models. researchgate.netwikipedia.org

Felkin-Anh Model (Non-Chelation Control): The Felkin-Anh model predicts the outcome when non-chelating reagents are used, such as organolithium or Grignard reagents in conjunction with substrates bearing non-chelating groups (like silyl (B83357) ethers). bham.ac.ukresearchgate.net The model posits a transition state where the largest group on the α-chiral center is oriented anti-periplanar to the incoming nucleophile to minimize steric strain. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approx. 107°). wikipedia.org For a silyl-protected α-hydroxy ketone, the bulky silyloxy group is considered the largest substituent, leading to the formation of the anti-diol product. nih.gov

Cram-Chelation Model (Chelation Control): Conversely, if the α-substituent is a chelating group (e.g., an alkoxy or benzyloxy group) and a chelating Lewis acid (e.g., MgBr₂, ZnCl₂, TiCl₄) is used, the substrate forms a rigid five-membered cyclic intermediate with the Lewis acid. bham.ac.ukresearchgate.net This chelation locks the conformation of the substrate, forcing the nucleophile to attack from the less hindered face of the carbonyl, which is typically opposite to the medium-sized substituent. uwindsor.ca This approach generally leads to the formation of the syn-diol product. While silyl ethers are generally considered poor chelating groups, specific Lewis acids like alkyl zinc halides (RZnX) have been shown to promote chelation control even in additions to α-silyloxy ketones, yielding the syn (or anti-Felkin) products with high diastereoselectivity. nih.govnih.gov

The choice of reagent and protecting group strategy can thus be used to selectively synthesize either the syn or anti diastereomer of the target compound.

ModelConditionsKey IntermediatePredicted Major Diastereomer
Felkin-AnhNon-chelating Lewis Acid (e.g., BF₃·OEt₂); Bulky α-substituent (e.g., -OSiR₃)Staggered conformation, nucleophile attacks anti to largest groupanti
Cram-ChelationChelating Lewis Acid (e.g., MgBr₂, ZnCl₂); Chelating α-substituent (e.g., -OR)Rigid five-membered chelatesyn

Enantioselective Methodologies for Tertiary Propargylic Alcohols

To synthesize a single enantiomer of this compound, enantioselective methods are required. These methods create the chiral center at the alcohol carbon from a prochiral precursor, most commonly an alkynyl ketone.

Asymmetric Reduction of Alkynyl Ketones: One of the most effective methods for the asymmetric reduction of prochiral ketones is the Midland Alpine-Borane reduction. researchgate.net This reaction utilizes B-isopinocampheyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane), a chiral trialkylborane derived from (+)- or (-)-α-pinene. wikipedia.org The reduction of an alkynyl ketone, such as 2-Methyl-4-(trimethylsilyl)non-5-yn-3-one, with (S)-Alpine Borane would proceed with high enantioselectivity.

The mechanism involves the coordination of the carbonyl oxygen to the boron atom, followed by an intramolecular hydride transfer from the isopinocampheyl group to the carbonyl carbon via a six-membered, boat-like transition state. wikipedia.orguark.edu The stereoselectivity arises from the steric differentiation between the two substituents on the ketone. Acetylenic ketones are particularly good substrates because the linear and sterically undemanding alkyne group preferentially orients itself away from the bulky gem-dimethyl group of the pinane (B1207555) moiety in the transition state, leading to predictable and high enantiomeric excess (ee) in the resulting propargylic alcohol. wikipedia.orgchemtube3d.com

Other Enantioselective Additions: Besides reduction, the enantioselective addition of alkynyl nucleophiles to ketones is a powerful strategy for accessing chiral tertiary alcohols. nih.gov Catalytic systems employing a zinc salt, such as Zn(OTf)₂, in combination with a chiral ligand like (+)-N-methylephedrine, can facilitate the addition of terminal alkynes to ketones. illinois.edu Similarly, copper-catalyzed systems using chiral phosphine (B1218219) ligands have been developed for the asymmetric alkynylation of activated ketones. nih.gov These methods provide a direct route to enantiomerically enriched tertiary propargylic alcohols from simple ketone and alkyne precursors.

MethodPrecursorChiral Reagent/CatalystKey Principle
Midland ReductionAlkynyl Ketone(S)- or (R)-Alpine BoraneSteric differentiation in a boat-like transition state during hydride transfer
Catalytic AlkynylationKetone + Terminal AlkyneZn(OTf)₂/(+)-N-methylephedrine or Cu(I)/Chiral LigandChiral ligand-metal complex creates a chiral environment for nucleophilic addition

Influence of the Trimethylsilyl (B98337) Group on Regioselectivity and Stereoselectivity

The trimethylsilyl (TMS) group attached to the alkyne plays a critical role in influencing the outcome of synthetic transformations through both steric and electronic effects. chemtube3d.comchemrxiv.org

Steric Influence : The bulky nature of the TMS group is a significant factor in controlling regioselectivity. In reactions like hydrosilylation or hydroboration of the alkyne, the attacking species will preferentially add to the internal, less sterically hindered carbon of the C≡C bond. This steric hindrance also influences the approach of reagents to nearby reactive centers, potentially enhancing the diastereoselectivity of reactions at the adjacent carbonyl group.

Electronic Influence : The silicon atom can stabilize a partial positive charge on the β-carbon (the β-silyl effect), which can direct the regioselectivity of electrophilic additions across the triple bond. This effect makes the carbon atom α to the silicon more nucleophilic.

Protecting Group Functionality : The TMS group serves as an effective protecting group for the terminal alkyne. It removes the acidic acetylenic proton, preventing unwanted side reactions under basic conditions, such as deprotonation by organometallic reagents intended to react at the carbonyl center. The TMS group can be selectively removed later in the synthetic sequence under mild conditions (e.g., using fluoride (B91410) ions or potassium carbonate in methanol) to reveal the terminal alkyne for further functionalization.

Application of Chiral Auxiliaries and Asymmetric Catalysis

Beyond the direct reduction or alkynylation of ketones, chiral auxiliaries and broader asymmetric catalysis offer versatile strategies for establishing the stereocenters in this compound.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct a stereoselective transformation. nih.gov For instance, a chiral sulfoxide (B87167) auxiliary attached at the ortho position of a benzyl (B1604629) carbanion can direct the asymmetric addition to sulfonylacetylene derivatives to generate diastereomerically enriched propargyl alcohols. nih.gov Similarly, an aldol (B89426) reaction employing an Evans oxazolidinone auxiliary attached to one of the precursors could be used to set the relative and absolute stereochemistry of the C3 and C4 centers, after which the auxiliary is cleaved.

Asymmetric catalysis provides a more atom-economical approach. A wide array of catalytic systems have been developed for the enantioselective synthesis of propargylic alcohols. researchgate.netorganic-chemistry.org For example, titanium(IV) isopropoxide in the presence of the chiral ligand BINOL catalyzes the addition of alkynylzinc reagents to aldehydes with high enantioselectivity. organic-chemistry.org A cooperative catalysis system using a prolinol ether, a copper(I) salt, and a Brønsted acid has been shown to promote highly diastereo- and enantioselective aldol reactions between aldehydes and ynals to furnish anti-propargylic alcohols. rsc.org Such catalytic methods could be adapted to construct the chiral framework of the target molecule efficiently and with high stereochemical purity.

Chemical Reactivity and Mechanistic Studies of 2 Methyl 4 Trimethylsilyl Non 5 Yn 3 Ol

Reactions at the Tertiary Hydroxyl Group of 2-Methyl-4-(trimethylsilyl)non-5-yn-3-ol

The tertiary nature of the hydroxyl group in this compound dictates its reactivity, particularly in oxidation and substitution reactions.

Oxidation: Tertiary alcohols are generally resistant to oxidation under standard conditions because the carbinol carbon (the carbon bearing the -OH group) lacks a hydrogen atom. thieme-connect.comworktribe.com Cleavage of a carbon-carbon bond is required for oxidation to occur, which necessitates harsh reaction conditions. However, oxidative rearrangements of tertiary propargylic alcohols mediated by reagents like m-chloroperoxybenzoic acid (m-CPBA) have been reported, leading to tetrasubstituted alkenes with a carboxylic acid substituent. thieme-connect.comworktribe.com This process is proposed to proceed through the epoxidation of the alkyne, followed by a rearrangement. thieme-connect.com

Substitution: Nucleophilic substitution at the tertiary carbinol center is a viable pathway. nih.govresearchgate.netnih.gov The reaction typically proceeds through an SN1-type mechanism involving the formation of a stabilized propargylic carbocation intermediate upon protonation or activation of the hydroxyl group. nih.gov Various catalysts, including iron, gold, and Lewis acids like BF₃·Et₂O, can facilitate the direct displacement of the hydroxyl group by a range of nucleophiles. nih.govresearchgate.net This method allows for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov

Table 1: Representative Catalysts for Propargylic Substitution Reactions
CatalystNucleophile TypeReaction ConditionsReference
FeCl₃1,3-DiketonesNot specified nih.gov
NaAuCl₄·2H₂OAllylsilanes, Alcohols, ThiolsRoom Temperature, CH₂Cl₂ researchgate.net
BF₃·Et₂OKetene dithioacetalsNot specified nih.gov
Fe(OTf)₃Intramolecular N, O, S-nucleophilesElevated temperatures for less reactive alcohols core.ac.uk

Transformations Involving the Trimethylsilyl-Substituted Alkyne Moiety

The trimethylsilyl (B98337) (TMS) group significantly influences the reactivity of the alkyne, serving as both a protecting group and a reactive handle for further functionalization. nih.gov

Electrophilic and Nucleophilic Additions to the Alkyne Bond

Electrophilic Additions: The electrophilic addition to internal alkynes proceeds via the formation of a vinyl carbocation intermediate. chemistrysteps.comlibretexts.org The regioselectivity of the addition to an unsymmetrical internal alkyne like this compound can be influenced by both steric and electronic factors of the substituents. The TMS group can direct the regiochemistry of reactions such as hydrosilylation. researchgate.net While alkynes are generally less reactive towards electrophiles than alkenes due to the instability of the resulting vinyl carbocation, these reactions are fundamental transformations. chemistrysteps.comlibretexts.org

Nucleophilic Additions: Nucleophilic addition to unactivated internal alkynes is generally challenging. However, reactions can be facilitated by intramolecular coordination. For instance, silyllithium reagents can add across the triple bond of propargylic alcohols in a regioselective anti-fashion. chemrxiv.orgchemrxiv.orgresearchgate.net This process is believed to proceed through a five-membered cyclic intermediate, directed by the alkoxide. The resulting alkenyl lithium species can be trapped with various electrophiles to yield highly functionalized β-silyl allylic alcohols. chemrxiv.orgresearchgate.net

Cross-Coupling Reactions Involving the Carbon-Silicon Bond

The carbon-silicon bond of alkynylsilanes is a versatile functional group for cross-coupling reactions, providing an alternative to traditional methods that might require a two-step desilylation/coupling sequence. gelest.com Palladium-catalyzed Hiyama-type cross-coupling reactions can directly couple the alkynylsilane with organic halides or triflates. bohrium.com These reactions are often activated by a fluoride (B91410) source or under basic conditions. Similarly, copper(I) salts can mediate both the homo-coupling of alkynylsilanes to form symmetrical 1,3-butadiynes and the cross-coupling with aryl triflates in the presence of a palladium co-catalyst to yield disubstituted alkynes. acs.orgresearchgate.net

Desilylation Reactions and Subsequent Functionalization Pathways

The trimethylsilyl group can be readily cleaved to generate a terminal alkyne, which can then undergo a wide array of subsequent reactions. This protodesilylation is typically achieved under mild conditions using fluoride reagents, such as tetrabutylammonium (B224687) fluoride (TBAF), or basic conditions (e.g., K₂CO₃ in methanol). nih.gov The resulting terminal alkyne is a key intermediate for numerous transformations, including the Sonogashira coupling, click chemistry (cycloaddition with azides), and other C-C bond-forming reactions. nih.govgelest.com The sequential Sonogashira coupling followed by desilylation and a second coupling allows for the synthesis of unsymmetrical diarylacetylenes. gelest.com

Rearrangement Pathways (e.g., 1,4-Silyl Shifts)

Silyl (B83357) group migrations are known phenomena in organosilicon chemistry. In systems related to this compound, rearrangements such as the retro-Brook rearrangement, involving the migration of a silyl group from oxygen to carbon, have been observed in terminal alkynes bearing a silyl ether moiety. researchgate.net While less common, 1,4-silyl migrations from carbon to carbon have also been documented, particularly in reactions involving organolithium reagents. researchgate.net In the context of propargylic alcohols, gold-catalyzed cyclizations of related homopropargylic systems can be accompanied by silyl migration to form functionalized dihydrofurans. nih.gov

Cyclization Reactions Mediated by the Trimethylsilyl Group

Table 2: Influence of Lewis Acids on Silyl-Prins Cyclization Pathways
Lewis AcidSubstrate TypeOutcomeKey FeatureReference
FeCl₃Secondary homopropargyl alcoholcis-DihydropyranMinimizes 2-oxonia- nih.govnih.gov-sigmatropic rearrangement beilstein-journals.org
TMSI / InCl₃Homoallylic silyl alcoholtrans-3,4-cis-4-Iodo-tetrahydropyranHigh diastereoselectivity via chair-like transition state beilstein-journals.org
BF₃·OEt₂Hydroxy silyl enol etherTetrahydropyran-4-oneHigh diastereoselectivity nih.govescholarship.org
BiCl₃ / TMSClVinylsilyl alcoholHalogenated tetrahydropyranTrapping of tertiary carbocation by halide uva.es

In-depth Analysis of Reaction Mechanisms for this compound Elusive in Current Scientific Literature

The elucidation of reaction mechanisms is fundamental to understanding and predicting the behavior of a chemical compound in various transformations. Such studies typically involve a combination of experimental techniques, including kinetic analysis, isotopic labeling, and computational modeling, to map the energetic landscape of a reaction and identify key intermediates and transition states. However, for this compound, this detailed level of investigation has not been a focus of published research.

General principles of organic chemistry allow for postulation of its likely reactivity. The molecule possesses several key functional groups that would be expected to dictate its chemical behavior: a hydroxyl group, an internal alkyne, and a trimethylsilyl group attached to the alkyne. Transformations would likely involve reactions at the alcohol, such as oxidation or protection, or reactions involving the carbon-carbon triple bond, such as additions or couplings. The presence of the bulky trimethylsilyl group would be expected to exert significant steric and electronic influence on the regioselectivity and stereoselectivity of these reactions.

Despite these well-established principles, the absence of specific studies on this compound means that a detailed, evidence-based discussion of its reaction mechanisms cannot be provided at this time. The scientific community has yet to publish research that would provide the necessary data for a thorough analysis of its key transformations.

Further research, including detailed kinetic studies, spectroscopic analysis of reaction intermediates, and theoretical calculations, would be required to fully elucidate the reaction mechanisms for key transformations of this compound. Until such studies are conducted and published, a comprehensive and scientifically rigorous treatment of this specific topic remains an area for future investigation.

Exploration of Derivatives and Analogues of 2 Methyl 4 Trimethylsilyl Non 5 Yn 3 Ol

Modification of the Tertiary Alcohol Functionality

The tertiary alcohol group in 2-Methyl-4-(trimethylsilyl)non-5-yn-3-ol is a key site for functionalization, though its reactivity is influenced by steric hindrance.

Esterification: Direct esterification of tertiary alcohols can be challenging. However, methods using a non-aqueous system with a sulfonic acid cation exchange resin as a catalyst can facilitate the reaction with carboxylic acids. google.com Another approach involves reaction with boric acid, although the resulting esters may be unstable. researchgate.net For sterically hindered tertiary alcohols, formation of a more stable tertiary carbocation intermediate can be an alternative mechanism to the typical acid-catalyzed esterification. stackexchange.com

Oxidation: The oxidation of tertiary propargylic alcohols is not straightforward and often involves rearrangements. thieme-connect.comworktribe.com For instance, oxidation with m-chloroperoxybenzoic acid (m-CPBA) can lead to an oxidative rearrangement, yielding tetrasubstituted alkenes with a carboxylic acid substituent. thieme-connect.comworktribe.com This reaction is proposed to proceed through the epoxidation of the alkyne. thieme-connect.comworktribe.com Electrochemical methods have also been developed for the oxidation of sensitive propargylic alcohols to the corresponding ketones. osti.gov A catalytic system using Fe(NO₃)₃·9H₂O, TEMPO, and sodium chloride provides a method for the aerobic oxidation of propargylic alcohols to α,β-unsaturated alkynals or alkynones. organic-chemistry.org

Rearrangement Reactions: Tertiary propargylic alcohols are known to undergo rearrangements such as the Meyer-Schuster rearrangement, which typically yields α,β-unsaturated carbonyl compounds. nih.gov

Reaction Type Reagents/Conditions Product Type Notes
EsterificationCarboxylic Acid, Cation Exchange ResinTertiary EsterEffective for aliphatic acyclic tertiary alcohols. google.com
Oxidationm-CPBATetrasubstituted Enoic AcidProceeds via oxidative rearrangement. thieme-connect.comworktribe.com
OxidationElectrochemical (e.g., with TFNHPI mediator)Propargylic KetoneSuitable for sensitive propargylic alcohols. osti.gov
Aerobic OxidationFe(NO₃)₃·9H₂O, TEMPO, NaCl, O₂α,β-Unsaturated AlkynoneEco-friendly method using oxygen as the oxidant. organic-chemistry.org
Meyer-Schuster RearrangementAcid Catalystα,β-Unsaturated KetoneA classic rearrangement for propargylic alcohols. nih.gov

Transformations of the Trimethylsilyl (B98337) Group for Diverse Functionalization

The trimethylsilyl (TMS) group primarily serves as a protecting group for the terminal alkyne but also enables a variety of subsequent transformations. gelest.comnih.gov

Protodesilylation: The most common transformation is the removal of the TMS group to regenerate the terminal alkyne. This is typically achieved under mild basic or fluoride-ion-catalyzed conditions. gelest.comnih.gov Reagents like potassium carbonate in methanol (B129727) or tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF are effective for this purpose. gelest.comnih.govorganic-chemistry.org Selective desilylation is possible in molecules containing multiple, sterically different silyl (B83357) groups. gelest.comnih.govccspublishing.org.cn

Cross-Coupling Reactions: The C-Si bond can participate in cross-coupling reactions. For instance, sila-Sonogashira reactions can couple alkynylsilanes with aryl iodides. nih.gov

Halodesilylation: The TMS group can be replaced by a halogen atom, providing a route to haloalkynes which are valuable synthetic intermediates.

Reaction Type Reagents/Conditions Product Type Notes
ProtodesilylationK₂CO₃/MeOH or TBAF/THFTerminal AlkyneA standard method for deprotection. gelest.comnih.gov
Selective ProtodesilylationMeLi/LiBr or mild TBAFTerminal AlkyneExploits differential reactivity of silyl groups. gelest.comccspublishing.org.cn
Sila-Sonogashira CouplingAryl Iodide, Pd catalystAryl-substituted AlkyneForms a new carbon-carbon bond. nih.gov

Derivatization of the Alkyne Moiety

The internal alkyne in the silylated form, or after deprotection, is a hub for diverse chemical transformations.

Reduction to Alkenes and Alkanes:

To Alkanes: Complete reduction of the alkyne to the corresponding alkane can be achieved through catalytic hydrogenation using catalysts like platinum, palladium on carbon (Pd/C), or Raney nickel. lumenlearning.comlibretexts.org This reaction proceeds in two stages, first forming the alkene, which is then further reduced. lumenlearning.com

To cis-Alkenes: Partial hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline), results in the syn-addition of hydrogen to form a cis-alkene. libretexts.orgyoutube.comchemistrysteps.com

To trans-Alkenes: A dissolving metal reduction, using sodium or lithium in liquid ammonia, leads to the anti-addition of hydrogen, yielding a trans-alkene. libretexts.orgyoutube.comchemistrysteps.com

Hydrostannation: The addition of a tin hydride (hydrostannation) across the alkyne triple bond is a powerful method for synthesizing vinylstannanes. qub.ac.ukresearchgate.net This reaction can be catalyzed by transition metals (e.g., palladium, molybdenum, ruthenium) or proceed under radical conditions. qub.ac.ukresearchgate.net The regioselectivity and stereoselectivity of the addition are highly dependent on the chosen catalyst and reaction conditions. qub.ac.ukresearchgate.net

Other Additions:

Hydrosilylation: The addition of a hydrosilane across the triple bond, catalyzed by transition metals like ruthenium, can produce vinyldisilanes with high regio- and stereoselectivity. pkusz.edu.cn

Silyllithiation: The anti-silyllithiation of propargylic alcohols can be achieved, where a silyllithium reagent adds across the triple bond, directed by the alcohol's oxygen. chemrxiv.orgchemrxiv.orgresearchgate.netkyoto-u.ac.jp The resulting alkenyllithium intermediates can be trapped with various electrophiles. chemrxiv.orgresearchgate.netkyoto-u.ac.jp

Cycloadditions: The alkyne moiety can participate in cycloaddition reactions, such as the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC), to form trisubstituted triazoles. researchgate.netchemrxiv.org

Reaction Type Reagents/Conditions Product Stereochemistry Product Type
Full HydrogenationH₂, Pd/C or PtN/AAlkane
Partial HydrogenationH₂, Lindlar's CatalystcisAlkene
Dissolving Metal ReductionNa, NH₃ (l)transAlkene
HydrostannationBu₃SnH, Pd catalystVariesVinylstannane
HydrosilylationHSiR₃, Ru catalystVariesVinylsilane

Synthesis of Analogues with Varied Alkyl Chain Lengths and Branching Patterns

The synthesis of this compound and its analogues typically involves the nucleophilic addition of a metalated alkyne to a ketone. organic-chemistry.orgresearchgate.netnih.govwikipedia.org This core synthetic strategy allows for considerable variation in the final structure by simply changing the starting materials.

The general synthetic route involves two key components:

A Ketone: The structure of the ketone determines the substituents on the carbon bearing the hydroxyl group. To synthesize analogues with different alkyl chains and branching patterns at the C-2 position, one would start with different ketones. For example, using 3-methyl-2-butanone (B44728) would lead to the parent compound, while using acetone (B3395972) would produce an analogue with two methyl groups at C-2.

A Metalated Silylalkyne: The second component is a metal acetylide derived from a silyl-protected alkyne. The length of the alkyl chain attached to the alkyne (the nonyl chain in the parent compound) can be varied by starting with a different terminal alkyne before silylation and metallation. For instance, using 1-hexyne (B1330390) instead of 1-heptyne (B1330384) would result in an analogue with a shorter chain.

The reaction is an alkynylation, where the acetylide anion attacks the electrophilic carbonyl carbon of the ketone. wikipedia.org This can be achieved using organolithium reagents or Grignard reagents prepared from the silylalkyne. organic-chemistry.orgillinois.edu

Starting Ketone Starting Silylalkyne Resulting Analogue Structure
3-Methyl-2-butanone1-(Trimethylsilyl)-1-heptyneThis compound
Acetone1-(Trimethylsilyl)-1-heptyne2-Methyl-4-(trimethylsilyl)non-5-yn-2-ol
3-Methyl-2-butanone1-(Trimethylsilyl)-1-pentyne2-Methyl-4-(trimethylsilyl)hept-5-yn-3-ol
Cyclohexanone1-(Trimethylsilyl)-1-heptyne1-(1-(Trimethylsilyl)hept-2-yn-1-yl)cyclohexan-1-ol

This modular approach provides a straightforward and highly adaptable method for generating a library of analogues of this compound with diverse steric and electronic properties.

Computational and Theoretical Investigations of 2 Methyl 4 Trimethylsilyl Non 5 Yn 3 Ol

Molecular Conformation and Stereoisomer Analysis

The presence of two chiral centers at the C3 (bearing the hydroxyl group) and C4 (bearing the trimethylsilyl (B98337) group) positions in 2-Methyl-4-(trimethylsilyl)non-5-yn-3-ol gives rise to four possible stereoisomers: (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R). These stereoisomers exist as two pairs of enantiomers.

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for analyzing the conformational landscape of these stereoisomers. nih.gov These methods can predict the relative energies of different conformers, which arise from rotation around single bonds, particularly the C3-C4 bond and the bonds within the nonyl chain.

The most stable conformations are expected to be those that minimize steric hindrance between the bulky isopropyl group at C2, the hydroxyl group at C3, the trimethylsilyl group at C4, and the rest of the nonyl chain. Intramolecular hydrogen bonding between the hydroxyl group and the π-system of the alkyne could also play a role in stabilizing certain conformations.

Table 1: Predicted Relative Energies of Stereoisomers of this compound

StereoisomerRelative Energy (kcal/mol)
(3R, 4R)0.00 (Reference)
(3S, 4S)0.00
(3R, 4S)1.25
(3S, 4R)1.25
Note: The data in this table is hypothetical and based on typical energy differences observed in diastereomers. The (3R, 4R) and (3S, 4S) enantiomers have identical energies, as do the (3R, 4S) and (3S, 4R) enantiomers.

Electronic Structure and Reactivity Prediction

The electronic structure of this compound is significantly influenced by the presence of the silicon atom. Silicon is more electropositive than carbon, leading to a polarization of the Si-C bond with a partial positive charge on the silicon and a partial negative charge on the carbon atom. This electronic effect, known as the β-silicon effect, can stabilize a positive charge on the carbon atom beta to the silicon.

Computational calculations of the molecular electrostatic potential (MEP) surface would likely show a region of high electron density around the carbon-carbon triple bond and the oxygen atom of the hydroxyl group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would be a site of positive potential, indicating its acidic nature.

Frontier molecular orbital (FMO) analysis, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can provide insights into the molecule's reactivity. The HOMO is expected to be localized on the π-system of the alkyne, indicating its nucleophilic character. The LUMO is likely to be associated with the σ* orbitals of the C-O and C-Si bonds, suggesting pathways for nucleophilic attack at these positions.

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted Value
HOMO Energy-8.5 eV
LUMO Energy+1.2 eV
HOMO-LUMO Gap9.7 eV
Dipole Moment~2.1 D
Note: These values are estimations based on computational studies of similar organosilicon compounds.

Transition State Analysis for Key Synthetic and Transformative Reactions

Computational chemistry is a powerful tool for elucidating reaction mechanisms by calculating the geometries and energies of transition states. For this compound, several reactions are of interest, including its synthesis and subsequent transformations.

One common synthetic route to propargyl alcohols is the addition of an alkynyl nucleophile to a carbonyl compound. Transition state analysis of this reaction would likely reveal a concerted mechanism involving the formation of the new carbon-carbon bond and the protonation of the resulting alkoxide.

In terms of transformative reactions, the Meyer-Schuster rearrangement or the Rupe rearrangement of the propargyl alcohol to form an α,β-unsaturated ketone could be investigated. Transition state calculations for these rearrangements would help to determine the activation energies and the stereochemical outcomes of the reactions. The presence of the trimethylsilyl group can influence the regioselectivity and stereoselectivity of such reactions.

Table 3: Hypothetical Activation Energies for Key Reactions

ReactionTransition StateActivation Energy (kcal/mol)
Synthesis (Alkynylation of a ketone)[Ketone-Alkyne-Metal]‡15-20
Meyer-Schuster Rearrangement[Allenyl Intermediate]‡25-30
Note: These are representative values and would be highly dependent on the specific reagents and reaction conditions.

Advanced Spectroscopic Property Prediction and Validation

Computational methods can accurately predict various spectroscopic properties, which can be used to validate experimental data and aid in structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can provide theoretical predictions of 1H and 13C NMR chemical shifts. These calculations are particularly useful for assigning signals in complex spectra and for distinguishing between different stereoisomers, as the chemical shifts can be sensitive to the local geometric environment. The calculated chemical shifts for the protons and carbons near the chiral centers would be expected to differ between diastereomers.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated computationally. These can then be compared to an experimental IR spectrum to identify characteristic functional groups. For this compound, key predicted vibrational modes would include the O-H stretch of the alcohol, the C≡C stretch of the alkyne, and the Si-C stretches of the trimethylsilyl group.

Table 4: Predicted Key Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Key Signals
1H NMR (δ, ppm)~0.15 (s, 9H, Si(CH3)3), ~3.5-4.0 (m, 1H, CH-OH), ~0.9-1.2 (m, CH3 groups)
13C NMR (δ, ppm)~0 (Si(CH3)3), ~60-70 (CH-OH), ~85-95 (C≡C-Si), ~90-100 (C≡C)
IR (cm-1)~3400 (O-H stretch, broad), ~2170 (C≡C stretch, weak), ~1250, 840 (Si-C vibrations)
Note: These are typical ranges for the respective functional groups and their chemical environments.

Conclusion and Future Research Perspectives

Summary of Current Research on 2-Methyl-4-(trimethylsilyl)non-5-yn-3-ol and Structurally Related Systems

Currently, there is a conspicuous absence of dedicated research on this compound in peer-reviewed journals. However, the chemistry of its core components is well-established. Propargylic alcohols are versatile intermediates in organic synthesis, and the use of the trimethylsilyl (B98337) (TMS) group as a protecting group for terminal alkynes is a cornerstone of modern synthetic strategy.

Research on smaller, structurally analogous compounds, such as 2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol, demonstrates the utility of this class of molecules. These compounds serve as valuable building blocks in organic synthesis, participating in a variety of transformations including nucleophilic additions, transition metal-catalyzed cross-coupling reactions, and intramolecular cyclizations. The TMS group offers the advantage of being easily introduced and removed, allowing for selective reactions at the terminal alkyne position.

The synthesis of such silylated alkynyl alcohols typically involves the addition of a metalated trimethylsilylacetylene (B32187) to a corresponding ketone or aldehyde. This approach offers a reliable method for constructing the core propargylic alcohol framework.

Unexplored Synthetic Challenges and Methodological Advancements

The synthesis of this compound presents several challenges that invite the development of novel synthetic methodologies. A primary challenge lies in the stereoselective synthesis of the chiral center at the C-3 position. Traditional additions of organometallic reagents to the parent ketone, 2-methylnon-5-yn-3-one, would likely result in a racemic mixture.

Future advancements in this area could focus on:

Asymmetric Synthesis: The development of catalytic asymmetric methods for the addition of trimethylsilylacetylide to the ketone would be a significant advancement. This could involve the use of chiral ligands in conjunction with a suitable metal catalyst to induce enantioselectivity.

Substrate-Controlled Synthesis: Alternatively, if a chiral starting material is used, the inherent stereochemistry could be leveraged to control the formation of the new stereocenter.

Flow Chemistry: The use of continuous flow technologies could offer advantages in terms of reaction control, safety, and scalability for the synthesis of this and related compounds.

Overcoming these synthetic hurdles is crucial for accessing enantiomerically pure this compound, which would be essential for its potential application in fields where chirality is critical.

Potential for Further Mechanistic Insight and Theoretical Studies

The reactivity of this compound is ripe for mechanistic investigation. The interplay between the hydroxyl group, the silylated alkyne, and the alkyl chain could lead to interesting and potentially unexpected chemical behavior.

Key areas for future mechanistic and theoretical studies include:

Reaction Pathways: Detailed mechanistic studies of reactions involving this molecule, such as cyclization reactions or rearrangements, could be elucidated using a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational methods.

Conformational Analysis: Theoretical calculations could provide valuable insights into the preferred conformations of the molecule, which can influence its reactivity and stereochemical outcomes of reactions.

Electronic Properties: Computational studies can also shed light on the electronic properties of the molecule, such as the charge distribution and the energies of the frontier molecular orbitals, which are crucial for understanding its reactivity profile.

A deeper understanding of the reaction mechanisms and intrinsic properties of this compound will not only advance our knowledge of this specific compound but also contribute to the broader field of physical organic chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-4-(trimethylsilyl)non-5-yn-3-ol, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves alkynylation and silylation steps. For example, trimethylsilyl-protected intermediates can be generated via Sonogashira coupling or Grignard reactions, followed by hydroxylation at the propargylic position. Evidence from similar compounds (e.g., Scheme 23 in ) highlights refluxing with acetic acid (AcOH) to achieve yields >78% for benzimidazole derivatives, suggesting that acidic conditions may stabilize intermediates. Optimize temperature (e.g., 80–100°C) and catalyst loading (e.g., Pd/Cu for coupling) to minimize side reactions .

Q. How should researchers safely handle and store this compound given its reactive functional groups?

  • Answer :

  • Storage : Store at 2–8°C in airtight containers to prevent moisture absorption or oxidation ( recommends this for similar silyl ethers).
  • Handling : Use mechanical ventilation, chemical-resistant gloves (e.g., nitrile), and eye protection. Avoid contact with incompatible substances (e.g., strong acids/bases) that may cleave the trimethylsilyl group .
  • Spills : Neutralize with inert absorbents (e.g., sand) and avoid aqueous washdowns to prevent environmental contamination .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Answer :

  • NMR : 1^1H and 13^13C NMR can confirm the trimethylsilyl group (δ ~0.1–0.5 ppm for Si(CH3_3)3_3) and propargylic alcohol structure (δ 1.5–2.5 ppm for methyl, δ 4.5–5.5 ppm for -OH).
  • MS : High-resolution mass spectrometry (HRMS) is critical for verifying molecular ions (e.g., [M+H]+^+ or [M+Na]+^+). lists exact mass calculations (e.g., 198.1480538 for C11_{11}H22_{22}OSi analogs) to validate purity .
  • IR : Detect O-H stretches (~3200–3600 cm1^{-1}) and alkyne C≡C stretches (~2100–2260 cm1^{-1}) .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of chiral analogs of this compound?

  • Answer : Chiral auxiliaries or catalysts (e.g., Sharpless epoxidation catalysts) can induce enantioselectivity. For propargylic alcohols, asymmetric alkynylation using Zn or Cu catalysts with chiral ligands (e.g., BINAP) has been effective. discusses dimerization kinetics of α-methyl-substituted intermediates, emphasizing steric effects on product stereochemistry .

Q. What strategies resolve contradictions in spectral data interpretation, such as unexpected NMR splitting patterns?

  • Answer :

  • Dynamic Effects : Variable-temperature NMR can reveal conformational exchange (e.g., hindered rotation around the silyl group).
  • Computational Modeling : DFT calculations (e.g., Gaussian) simulate NMR shifts and coupling constants. stresses iterative data analysis in qualitative research, which applies to reconciling spectral anomalies .
  • Isotopic Labeling : 29^{29}Si NMR or deuterated solvents may clarify ambiguous signals .

Q. How does the trimethylsilyl group influence the compound’s reactivity in catalytic applications?

  • Answer : The silyl group acts as a steric shield and electron donor, stabilizing transition states in cross-coupling reactions. For example, in , silyl-protected intermediates enhance regioselectivity during tetrazolinone synthesis. Kinetic studies (e.g., Eyring plots) comparing silylated vs. non-silylated analogs can quantify these effects .

Q. What computational methods predict the environmental fate or toxicity of this compound?

  • Answer :

  • QSAR Models : Predict biodegradability or ecotoxicity using software like EPI Suite. notes limited toxicity data, so in silico tools are essential for risk assessment .
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) using GROMACS or AMBER. ’s PubChem data (e.g., SMILES strings) provides input structures for simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.